molecular formula C11H18O3 B13673881 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one

Cat. No.: B13673881
M. Wt: 198.26 g/mol
InChI Key: FITWWSJDEYDCPI-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with two methyl groups attached to the dioxane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 2,2-dimethyl-1,3-propanediol and cyclohexanone in the presence of an acid catalyst to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.

    8-Iodo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Contains an iodine atom, which imparts different chemical properties.

    1,9-Dioxaspiro[5.5]undecan-4-one: Lacks the dimethyl groups, resulting in different reactivity and applications.

Uniqueness

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic structure with two methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3

InChI Key

FITWWSJDEYDCPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)CC(=O)CCO2)C

Origin of Product

United States

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